2-Chloro-4-methoxypyridine

Übersicht

Beschreibung

2-Chloro-4-methoxypyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane. It can also be prepared starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide.

Wirkmechanismus

Target of Action

2-Chloro-4-methoxypyridine is a chemical compound that is often used in the synthesis of various pharmaceuticals and other organic compounds . .

Mode of Action

The mode of action of this compound is primarily through its role as a precursor in the synthesis of more complex compounds. It can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Biochemical Pathways

The biochemical pathways involving this compound are largely dependent on the specific compounds it is used to synthesize. For example, it may be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the yield and efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Biochemische Analyse

Biochemical Properties

2-Chloro-4-methoxypyridine plays a role in biochemical reactions, particularly in the synthesis of other compounds

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Biologische Aktivität

2-Chloro-4-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development.

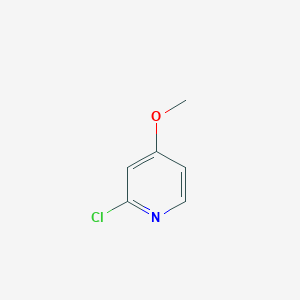

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a pyridine ring with a chlorine atom at the 2-position and a methoxy group at the 4-position, which influences its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. In vitro studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics .

2. Anti-Cancer Properties

The compound has demonstrated potential anti-cancer activity through various mechanisms:

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly in colon cancer models .

- Apoptosis Induction : It has been shown to promote apoptosis in cancer cells, contributing to its anti-tumor effects .

- Inhibition of Tumor Growth : In vivo studies have reported that this compound can reduce tumor size in mouse models, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its interaction with several molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cancer cell proliferation and survival pathways.

- Signal Transduction Modulation : The compound may influence key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell growth and survival .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in human colon cancer cells (HT29). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, with an IC50 value indicating potent activity. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed strong inhibitory effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .

Table 1: Biological Activities of this compound

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

2-Chloro-4-methoxypyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example:

- It is used to synthesize 2-(2′,4′-difluorophenyl)-4-methoxypyridine, which has potential applications in treating neurological disorders .

- The compound is involved in the synthesis of derivatives that exhibit antimicrobial and anti-inflammatory properties .

Agrochemicals

In agrochemical research, this compound has been utilized to develop new pesticides and herbicides. Its derivatives have shown effectiveness against various plant pathogens and pests, enhancing crop protection strategies .

Material Science

The compound also finds applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for creating new materials with enhanced performance characteristics .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of antimicrobial agents derived from this compound. The derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, showcasing the compound's potential in pharmaceutical applications.

| Compound | Activity | Target Bacteria |

|---|---|---|

| A | High | Staphylococcus aureus |

| B | Moderate | Escherichia coli |

Case Study 2: Development of New Herbicides

Research published in a leading agrochemical journal highlighted the efficacy of a new herbicide synthesized from this compound. Field trials showed a reduction in weed populations by over 70%, indicating its potential as a viable alternative to existing herbicides.

| Herbicide | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| C | 75 | 200 |

| D | 85 | 150 |

Eigenschaften

IUPAC Name |

2-chloro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTPFBWHUOWTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365830 | |

| Record name | 2-Chloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-69-2 | |

| Record name | 2-Chloro-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the methoxy group in 2-chloro-4-methoxypyridine for its use as a 2,3-pyridyne precursor?

A1: While the abstract doesn't explicitly detail the role of the methoxy group, we can infer its importance based on general organic chemistry principles. The methoxy group (-OCH3) is electron-donating. This electron donation likely influences the reactivity of the adjacent bromine and chlorine atoms in 3-bromo-2-chloro-4-methoxypyridine. Specifically, the electron donation could facilitate the halogen-metal exchange reaction that generates the 2,3-pyridyne intermediate. [] Further research would be needed to confirm the precise electronic and steric effects of the methoxy group in this reaction.

Q2: The abstract mentions regioselective reactions with 2-methoxyfuran and 2-methylfuran. How does the structure of this compound, as a precursor to 2,3-pyridyne, contribute to this regioselectivity?

A2: The regioselectivity observed in the reactions with substituted furans likely arises from both the inherent reactivity of 2,3-pyridyne and the steric environment dictated by the precursor structure. [] 2,3-Pyridynes are known to be highly reactive intermediates. The position of the chlorine and methoxy substituents on the pyridine ring, originating from the this compound precursor, can influence the electronic distribution and steric hindrance around the reactive sites of the generated 2,3-pyridyne. This, in turn, influences the preferred orientation of attack by the substituted furans, leading to regioselectivity. Computational chemistry studies could provide further insights into the specific interactions governing this selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.